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Compound of Interest

Compound Name: 2-Amino-3,5-difluorobenzonitrile

Cat. No.: B1283290 Get Quote

An analysis of the solid-state structures of 4-Amino-3,5-difluorobenzonitrile and 2-Amino-4-

chlorobenzonitrile, key building blocks in medicinal chemistry.

In the landscape of drug discovery and development, the precise understanding of a molecule's

three-dimensional structure is paramount. Substituted aminobenzonitriles are a critical class of

scaffolds used in the synthesis of therapeutic agents, particularly kinase inhibitors. Their

biological activity is intimately linked to their structural and electronic properties. While a

significant body of research exists on this class of compounds, publicly available X-ray crystal

structure data for many derivatives, including the specific target 2-Amino-3,5-
difluorobenzonitrile, remains elusive.

This guide provides a comparative analysis of the X-ray crystal structure of 4-Amino-3,5-

difluorobenzonitrile, a close positional isomer of the target compound, and 2-Amino-4-

chlorobenzonitrile, another key derivative for which structural data is available. This comparison

sheds light on how different substitution patterns on the phenyl ring influence the solid-state

conformation and intermolecular interactions, which are crucial for molecular recognition and

crystal packing.

Comparative Crystallographic Data
The crystallographic parameters, determined by single-crystal X-ray diffraction, reveal

significant differences in the crystal systems and unit cell dimensions of the two compounds.

These differences arise from the distinct electronic and steric effects of the fluorine and chlorine
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substituents and the position of the amino group, which in turn govern the intermolecular

interactions that dictate the crystal packing.

Parameter
4-Amino-3,5-
difluorobenzonitrile[1]

2-Amino-4-
chlorobenzonitrile[2]

Chemical Formula C₇H₄F₂N₂ C₇H₅ClN₂

Molecular Weight 154.12 152.58

Crystal System Monoclinic Triclinic

Space Group P2₁/n P-1

a (Å) 3.7283 (4) 3.8924 (9)

b (Å) 10.5275 (12) 6.7886 (15)

c (Å) 15.688 (2) 13.838 (3)

α (°) 90 77.559 (16)

β (°) 90.536 (11) 88.898 (17)

γ (°) 90 83.021 (17)

Volume (Å³) 615.84 (13) 352.25 (14)

Temperature (K) 100(2) 296

Key Intermolecular Bonds
N—H⋯N, N—H⋯F hydrogen

bonds, π-stacking[3]
N-H···N hydrogen bonds[2]

Performance and Biological Activity
Despite their prevalence as intermediates in medicinal chemistry, specific quantitative biological

performance data (e.g., IC₅₀ or MIC values) for the parent compounds, 4-Amino-3,5-

difluorobenzonitrile and 2-Amino-4-chlorobenzonitrile, are not extensively reported in publicly

accessible literature. Their utility is primarily demonstrated through their incorporation into more

complex, biologically active molecules. For instance, 2-Amino-4-chlorobenzonitrile is noted for

its potential in synthesizing compounds with inhibitory activities.[4] The structural data

presented here is therefore critical for researchers in designing next-generation derivatives with
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enhanced performance and specific biological targets. The DFT analysis of 2-Amino-4-

chlorobenzonitrile suggests it has the potential to be investigated for applications such as

corrosion inhibition and other biological activities.[2]

Experimental Methodologies and Workflows
The determination of a molecule's crystal structure is a multi-step process that begins with the

synthesis and crystallization of the compound and culminates in the refinement of the

diffraction data.
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General Workflow for Single-Crystal X-ray Diffraction
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A generalized workflow for determining a molecular crystal structure.
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Synthesis and Crystallization
4-Amino-3,5-difluorobenzonitrile: This compound was synthesized by reacting 4-bromo-2,6-

difluoroaniline with copper(I) cyanide (CuCN) in dimethylformamide (DMF) under reflux

conditions.[3] Single crystals suitable for X-ray diffraction were obtained through subsequent

purification steps.

2-Amino-4-chlorobenzonitrile: Commercially available 2-Amino-4-chlorobenzonitrile was

recrystallized from ethanol to yield single crystals suitable for analysis.[2]

X-ray Data Collection and Structure Refinement
4-Amino-3,5-difluorobenzonitrile: Data were collected at 100 K. The structure was solved

using direct methods and refined by full-matrix least-squares on F².

2-Amino-4-chlorobenzonitrile: A suitable yellow crystal was mounted on a diffractometer.[2]

Data were collected at room temperature (296 K) using MoKα radiation.[2] The structure was

solved using direct methods with SHELXS 97 and absorption correction was applied.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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